S-Ethylglutathione

Descripción general

Descripción

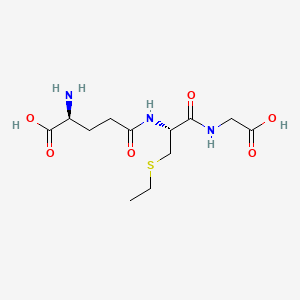

S-Ethylglutathione is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. Glutathione is a crucial antioxidant in living organisms, playing a significant role in protecting cells from oxidative stress and maintaining redox homeostasis . This compound is synthesized by modifying the thiol group of glutathione with an ethyl group, which can alter its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethylglutathione typically involves the reaction of glutathione with ethylating agents. One common method is the reaction of glutathione with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, and the product is purified by techniques such as high-performance liquid chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

S-Ethylglutathione can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfides or sulfoxides.

Reduction: It can be reduced back to glutathione by removing the ethyl group.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride can be used to remove the ethyl group.

Substitution: Nucleophiles such as thiols or amines can be used to substitute the ethyl group under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfoxides.

Reduction: Glutathione.

Substitution: Various substituted glutathione derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antioxidant Properties

S-Ethylglutathione exhibits significant antioxidant properties, which are critical for combating oxidative stress in biological systems. Oxidative stress is linked to various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

- Mechanism of Action : this compound functions by neutralizing free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. It is involved in the regeneration of other antioxidants, such as vitamins C and E, enhancing their efficacy in cellular defense mechanisms.

- Research Findings : Studies have demonstrated that this compound can effectively reduce markers of oxidative stress in cell cultures and animal models. For instance, it has been shown to lower malondialdehyde levels—a marker of lipid peroxidation—indicating its protective role against oxidative damage .

Detoxification

This compound plays a vital role in detoxifying harmful substances in the body. It is particularly important in the conjugation and excretion of xenobiotics and heavy metals.

- Heavy Metal Chelation : Research indicates that this compound can inhibit the uptake of toxic metals such as mercury by promoting their excretion through conjugation reactions . This property makes it a candidate for therapeutic strategies against heavy metal poisoning.

- Clinical Implications : The detoxification capabilities of this compound are being explored in clinical settings for patients exposed to environmental toxins or undergoing chemotherapy, where oxidative stress is prevalent.

Neuroprotective Effects

The neuroprotective effects of this compound have been a focus of research due to its potential in treating neurodegenerative diseases.

- Mechanism : By reducing oxidative stress and inflammation in neuronal tissues, this compound may help preserve cognitive function and neuronal integrity .

- Case Studies : In animal models of Parkinson's disease, administration of this compound has shown promise in mitigating motor deficits and improving overall neurological health .

Skin Health Applications

This compound is increasingly used in dermatological applications due to its skin-whitening properties and ability to combat photoaging.

- Skin Whitening : The compound inhibits melanin production by reducing oxidative stress in melanocytes, making it a popular ingredient in cosmetic formulations aimed at skin brightening .

- Anti-Aging Effects : Its antioxidant properties help protect skin cells from UV-induced damage, thereby reducing signs of aging such as wrinkles and fine lines .

Potential Therapeutic Uses

Emerging research suggests that this compound could be beneficial in various therapeutic contexts:

- Cancer Therapy : By enhancing the efficacy of chemotherapeutic agents through its antioxidant properties, this compound may improve treatment outcomes for cancer patients .

- Metabolic Disorders : Studies indicate that supplementation with this compound may help manage conditions like insulin resistance and metabolic syndrome by modulating oxidative stress levels .

Data Summary Table

| Application Area | Mechanism/Effect | Research Findings |

|---|---|---|

| Antioxidant Properties | Neutralizes free radicals | Reduces oxidative stress markers |

| Detoxification | Chelates heavy metals | Inhibits mercury uptake |

| Neuroprotective Effects | Reduces inflammation and oxidative stress | Improves motor function in models |

| Skin Health | Inhibits melanin production | Promotes skin whitening |

| Potential Therapeutic Uses | Enhances efficacy of cancer therapies | Improves outcomes in metabolic disorders |

Mecanismo De Acción

S-Ethylglutathione exerts its effects primarily through its antioxidant properties. It can scavenge reactive oxygen species and reactive nitrogen species, thereby protecting cells from oxidative damage. The ethylation of the thiol group may enhance its stability and reactivity compared to glutathione. This compound can also modulate redox-sensitive signaling pathways and influence gene expression related to oxidative stress responses .

Comparación Con Compuestos Similares

Similar Compounds

Glutathione: The parent compound, a tripeptide with a free thiol group.

S-Methyl glutathione: A derivative with a methyl group instead of an ethyl group.

S-Propyl glutathione: A derivative with a propyl group instead of an ethyl group.

Uniqueness

S-Ethylglutathione is unique in its balance of stability and reactivity. The ethyl group provides a moderate increase in hydrophobicity and steric hindrance compared to the methyl group in S-Methyl glutathione, potentially enhancing its interactions with certain biological targets. Compared to S-Propyl glutathione, the ethyl group offers less steric hindrance, which may be advantageous in specific applications .

Actividad Biológica

S-Ethylglutathione (SEG) is a derivative of glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, known for its critical role in cellular redox balance and detoxification processes. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions primarily as an antioxidant, scavenging reactive oxygen species (ROS) and contributing to the cellular defense against oxidative stress. Its structural similarity to GSH allows it to participate in various biochemical reactions, including:

- S-glutathionylation : This post-translational modification involves the addition of glutathione to proteins, influencing their function and stability. This compound can enhance this process, potentially modulating signaling pathways involved in cell survival and apoptosis .

- Enzyme Modulation : SEG has been shown to interact with glutathione S-transferases (GSTs), enzymes that facilitate the conjugation of GSH to xenobiotics, thereby aiding in their detoxification . The alkyl chain length in derivatives like SEG affects their inhibitory activity on GSTs, with longer chains generally enhancing enzyme inhibition .

Therapeutic Potential

The therapeutic applications of this compound are under investigation across various fields:

- Cancer Therapy : Studies suggest that SEG may enhance the efficacy of chemotherapeutic agents by reducing oxidative stress in cancer cells. By modulating GSH levels, SEG can potentially sensitize tumor cells to treatment .

- Neuroprotection : Given its antioxidant properties, SEG is being explored for its potential in neurodegenerative diseases. It may help mitigate oxidative damage associated with conditions like Alzheimer's and Parkinson's disease .

- Metabolic Disorders : Research indicates that SEG may play a role in managing metabolic disorders by improving insulin sensitivity and reducing inflammation .

Case Studies

- Lung Cancer Study : A study investigated the anti-cancer activity of this compound in lung cancer models. Results indicated that SEG significantly inhibited cell proliferation and induced apoptosis through modulation of redox status .

- Oxidative Stress in Neurodegeneration : In a model of neurodegeneration, SEG administration led to reduced markers of oxidative stress and improved cognitive function, suggesting its potential as a neuroprotective agent .

- Diabetes Management : A clinical trial assessed the effects of SEG on insulin sensitivity in diabetic patients. Participants receiving SEG showed improved glycemic control compared to the placebo group, highlighting its potential role in diabetes management .

Data Table

Propiedades

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6S/c1-2-22-6-8(11(19)14-5-10(17)18)15-9(16)4-3-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFDVPSBWOHOAP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179183 | |

| Record name | S-Ethyl glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24425-52-3 | |

| Record name | S-Ethyl glutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethyl glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ETHYL GLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W95D60F4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.